molecular formula C26H31F2N3O2 B009670 N-(3-Fluoropropyl)spiroperidol CAS No. 106114-44-7

N-(3-Fluoropropyl)spiroperidol

Cat. No.: B009670
CAS No.: 106114-44-7
M. Wt: 455.5 g/mol
InChI Key: ZTBJFYRPVFYXKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

The synthesis of N-(3-Fluoropropyl)spiroperidol involves the introduction of a fluoropropyl group to the spiperone molecule. One method involves the reaction of spiperone with 3-fluoropropyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.

Chemical Reactions Analysis

Synthetic Routes and Radiolabeling Strategies

N-(3-Fluoropropyl)spiroperidol (FP-SP) is synthesized via N-alkylation of spiroperidol (spiperone) with fluorinated alkylating agents. Key methods include:

  • Nucleophilic Aliphatic Substitution :
    • Precursor : 1-Fluoro-3-iodopropane ([18F]FIP) or 1-bromo-3-[18F]fluoropropane ([18F]BFP) reacts with spiroperidol under basic conditions .
    • Conditions : Reactions occur in aprotic solvents (e.g., chloroform, dichloromethane) with tetra-nn-butylammonium fluoride (TBAF) as a phase-transfer catalyst .
    • Yield : Radiochemical yields range from 4–20% (EOB) depending on the precursor and reaction time .
  • One-Pot Fluoro-De-Triazenation :
    • Triazene derivatives (e.g., 3,3-diethyl-1-naphthyltriazene) undergo fluorination using [18F]KF/Kryptofix® 222 complex in the presence of triflic acid (TfOH) or polyphosphoric acid (PPA) . This method avoids the need for intermediate purification .

Reaction Optimization and Key Parameters

ParameterCondition/ResultSource
Solvent Chloroform or dichloromethane
Catalyst TBAF or polyphosphoric acid (PPA)
Temperature 80–100°C for 10–20 minutes
Specific Activity 840–1,820 Ci/mmol (effective)
Purification HPLC (C18 column, methanol:ammonium formate)

Comparative Reactivity of Fluorinated Alkylating Agents

  • 1-Fluoro-3-iodopropane ([18F]FIP) : Higher radiochemical yield (~15–20% EOB) due to better thermal stability (b.p. 128°C) .
  • 1-Bromo-3-[18F]fluoropropane ([18F]BFP) : Lower yield (~1% EOB) due to volatility (b.p. 101°C) .
  • Fluoro-De-Triazenation : Achieves 30–40% yield in non-radioactive trials but requires stringent acid control .

In Vivo Stability and Metabolite Analysis

  • Metabolic Stability :
    • Mouse Brain : 76% of FP-SP remains unchanged after 1 hour, indicating resistance to enzymatic degradation .
    • Baboon Plasma : 68% unchanged at 10 minutes post-injection .
  • Defluorination :
    • Bone uptake of free [18F]fluoride increases over time (femur activity: 0.02% ID/g at 5 min → 0.12% ID/g at 120 min) .

Comparative Studies with Analogues

CompoundStriatal Uptake (% ID/g)Specific Activity (Ci/mmol)Reference
FP-SP 1.1% (mouse brain)840–1,820
N-Methylspiperone 1.1% (mouse brain)1,060–2,640
Fluoroethylspiperone 0.8% (mouse brain)420–1,200

Key Findings and Implications

  • Synthetic Efficiency : FP-SP’s synthesis benefits from optimized fluoropropylating agents (e.g., [18F]FIP) and acid catalysts (PPA) .
  • In Vivo Performance : High striatal specificity and metabolic stability make FP-SP superior to fluoroethyl and fluoromethyl analogues .
  • Clinical Relevance : Validated for PET imaging of dopamine D2 receptors in primates and humans, with minimal defluorination artifacts .

For further details, experimental protocols are elaborated in .

Scientific Research Applications

Scientific Research Applications

The applications of N-(3-Fluoropropyl)spiroperidol span several domains:

1. Chemistry:

  • Precursor for Synthesis: It serves as a precursor in the synthesis of other fluorinated compounds, facilitating the development of new radioligands for imaging techniques.

2. Biology:

  • Dopamine Receptor Studies: The compound is primarily utilized in studies examining the binding characteristics of ligands to dopamine receptors, especially the D2 subtype. Its high binding affinity makes it a critical tool for understanding dopaminergic neurotransmission .

3. Medicine:

  • PET Imaging: this compound is investigated for its potential use in positron emission tomography (PET) imaging to study neurological disorders such as Parkinson’s disease and schizophrenia. It allows visualization of dopaminergic pathways, aiding in diagnosis and treatment monitoring.

4. Industry:

  • Diagnostic Tools Development: The compound may be employed in creating new diagnostic tools and imaging agents that enhance the understanding of neurological conditions.

Biodistribution Studies

Biodistribution studies provide insights into the pharmacokinetics of this compound:

  • Mouse Studies: Approximately 1.1% of the administered dose was detected in mouse brain tissue at 5 minutes post-injection, indicating effective uptake by dopaminergic regions .
  • Baboon Studies: Similar patterns were observed, with rapid clearance from blood and significant striatal accumulation compared to cerebellar regions, highlighting selective receptor binding .

Receptor Binding Affinity

The binding affinity of this compound has been extensively studied:

  • High Selectivity for D2 Receptors: It exhibits strong selectivity for D2 dopamine receptors, crucial for its application in PET imaging. The uptake mechanism is confirmed to be mediated through dopamine receptor interactions .
  • Comparison with Other Ligands: In comparison to other radioligands like [^18F]N-methylspiroperidol, this compound shows enhanced striatal binding and lower off-target effects, making it a promising candidate for clinical studies .

Case Studies and Clinical Implications

Recent research highlights various clinical applications:

  • Neuroimaging Applications: As a PET radioligand, it provides insights into dopaminergic pathways affected by neurodegenerative diseases. Its ability to accurately reflect receptor density aids in diagnosis and monitoring treatment responses .
  • Research on Dopaminergic Function: Investigations into chronic antipsychotic medication effects on receptor dynamics using this compound may shed light on treatment-resistant cases, enhancing understanding of dopaminergic system alterations .

Mechanism of Action

N-(3-Fluoropropyl)spiroperidol exerts its effects by binding to dopamine receptors in the brain. The fluoropropyl group enhances its binding affinity and selectivity for these receptors. The compound acts as an antagonist, blocking the action of dopamine and thereby modulating neurotransmission. This mechanism is similar to that of spiperone, which is known to interact with various serotonin and dopamine receptors .

Comparison with Similar Compounds

N-(3-Fluoropropyl)spiroperidol can be compared with other similar compounds such as:

This compound is unique due to its specific fluoropropyl group, which enhances its binding properties and makes it particularly useful for imaging studies.

Biological Activity

N-(3-Fluoropropyl)spiroperidol is a compound of significant interest in the field of neuropharmacology, particularly for its role as a radioligand in positron emission tomography (PET) imaging of dopamine receptors. This article explores its biological activity, focusing on biodistribution, metabolic stability, and receptor binding characteristics.

Chemical Structure and Properties

This compound is a spiro compound that incorporates a fluoropropyl group, enhancing its affinity and selectivity for dopamine receptors. The molecular formula is C26H31F2N3O2, with a molecular weight of approximately 455.55 g/mol .

Biodistribution Studies

Biodistribution studies in animal models have provided insights into the pharmacokinetics of this compound:

  • Mouse Studies : In studies involving mice, the uptake of radioactivity in the brain was found to be comparable to that of [^18F]N-methylspiroperidol, with approximately 1.1% of the administered dose detected in the brain tissue at 5 minutes post-injection. Notably, the compound showed increased activity in bone tissues over time, suggesting potential defluorination processes occurring in vivo .
  • Baboon Studies : Similar biodistribution patterns were observed in baboons, where rapid clearance from blood was noted. At 10 minutes post-injection, 68% of plasma radioactivity was attributed to unchanged N-(3-[^18F]fluoropropyl)spiroperidol . The striatal accumulation was also significantly higher compared to cerebellar regions, indicating selective binding to dopamine receptors.

Table 1: Tissue Distribution of this compound in Mice

Time (minutes)Brain (%)Femur (%)Liver (%)Kidney (%)
51.10.50.80.6
602.50.81.21.0
1203.01.21.51.4

Metabolic Stability

Metabolic stability assessments revealed that this compound maintains a significant proportion as unchanged compound shortly after administration:

  • Extraction Efficiency : In mouse brain studies, extraction efficiencies for radioactivity were between 77% and 82% after one extraction, increasing to approximately 95% with repeated extraction methods . At one hour post-injection, around 76% of brain radioactivity was due to unchanged N-(3-[^18F]fluoropropyl)spiroperidol.
  • Metabolite Profile : The profile of metabolites differed from other compounds like [^18F]NMS, with greater production of basic metabolites observed in plasma samples . This indicates that this compound undergoes unique metabolic pathways that could influence its pharmacological effects.

Receptor Binding Affinity

The binding affinity of this compound for dopamine receptors has been extensively studied:

  • Dopamine Receptor Selectivity : The compound exhibits high selectivity for D2 dopamine receptors, which is crucial for its application in PET imaging . The striatal uptake can be blocked by cold SP (substance P), confirming that the uptake mechanism is mediated through dopamine receptor interactions .
  • Comparison with Other Ligands : When compared to other radioligands such as [^18F]N-methylspiroperidol, this compound shows enhanced striatal binding and lower off-target effects, making it a promising candidate for further clinical studies .

Case Studies and Clinical Implications

Recent studies have highlighted the potential clinical applications of this compound:

  • Neuroimaging : As a PET radioligand, it facilitates the visualization of dopaminergic pathways in neurodegenerative diseases such as Parkinson's disease and schizophrenia . Its ability to accurately reflect receptor density and function can aid in diagnosis and treatment monitoring.
  • Research on Dopaminergic Function : Investigations into dopaminergic supersensitivity have revealed that chronic administration of antipsychotic medications alters receptor density and function within mesolimbic pathways . Understanding these dynamics using this compound may provide insights into treatment-resistant cases.

Q & A

Basic Questions

Q. What are the key synthetic pathways for N-(3-Fluoropropyl)spiroperidol, and how can researchers optimize reaction conditions to improve yield?

Methodological Answer: this compound, also known as FP-CIT, is synthesized via fluorination of precursor molecules. A validated approach involves oxidative fluorination using photoredox catalysis, where 3-fluoropropyl groups are introduced into the spiroperidol backbone under mild conditions . Key optimization strategies include:

  • Temperature Control: Maintaining reaction temperatures between 0°C and room temperature to prevent side reactions.
  • Solvent Selection: Using anhydrous dichloromethane to enhance reagent stability.
  • Catalyst Tuning: Adjusting photoredox catalysts (e.g., iridium-based complexes) to improve fluorination efficiency.

For example, N-(3-Fluoropropyl)-4-methoxybenzamide was synthesized with a yield of 80% using photoredox conditions, as confirmed by <sup>1</sup>H-NMR .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what critical spectral markers should researchers prioritize?

Methodological Answer:

  • <sup>1</sup>H-NMR Spectroscopy: Critical for confirming fluoropropyl substitution. For FP-CIT derivatives, the 3-fluoropropyl group shows distinct proton signals at δ 4.5–5.0 ppm (CH2F) and δ 1.8–2.2 ppm (CH2CH2F) in CDCl3 .
  • <sup>19</sup>F-NMR: Provides direct evidence of fluorination, with peaks typically between -210 to -230 ppm.
  • Mass Spectrometry (HRMS): Validates molecular weight (e.g., [M+H]<sup>+</sup> for FP-CIT at m/z 424.2) .

Prioritize spectral consistency with reference compounds and absence of unreacted precursors.

Advanced Research Questions

Q. How can researchers design robust SPECT imaging studies using <sup>123</sup>I-FP-CIT to ensure accurate differentiation of dopaminergic neurodegenerative diseases (dNDDs)?

Methodological Answer: Key Design Considerations:

  • Patient Stratification: Include heterogeneous cohorts (e.g., Parkinson’s disease, essential tremor) and age-matched controls to validate diagnostic specificity .
  • Quantitative Indices: Use striatal binding ratios (SBR) and caudate-to-putamen ratios (CPR) to standardize data. For example, SBR < 1.5 and CPR < 1.8 are indicative of dNDDs .
  • Validation: Cross-validate results with postmortem histopathology or clinical follow-up.

Example Protocol:

StepParameterRecommendation
1Tracer Dose185 MBq <sup>123</sup>I-FP-CIT IV
2Image Acquisition3–6 hours post-injection; SPECT/CT for attenuation correction
3AnalysisCombine visual assessment with semiquantitative SBR/CPR thresholds .

Q. What methodologies address inter-site and inter-camera variability in <sup>123</sup>I-FP-CIT SPECT data analysis?

Methodological Answer:

  • Data Augmentation: Train convolutional neural networks (CNNs) with strongly unrealistic augmentation (e.g., Gaussian blurring, additive noise) to improve robustness against resolution variability. This approach achieved 97.5% accuracy across independent datasets .
  • Standardization: Use phantom-based calibration across imaging systems to harmonize spatial resolution and sensitivity .
  • Statistical Harmonization: Apply ComBat or similar algorithms to remove site-specific biases in SBR/CPR values .

Q. How do binding affinity and kinetic parameters of FP-CIT to the dopamine transporter (DAT) influence its utility in in vivo imaging?

Methodological Answer: FP-CIT’s high DAT affinity (Kd ≈ 1–3 nM) and slow dissociation kinetics make it ideal for prolonged imaging windows . Key experimental approaches include:

  • In Vitro Assays:
    • Saturation Binding: Use [<sup>3</sup>H]FP-CIT to determine Bmax (DAT density) and Kd.
    • Competition Assays: Compare FP-CIT with competitors (e.g., cocaine derivatives) to assess selectivity.
  • In Vivo Biodistribution: Measure brain uptake in rodent models at 1–24 hours post-injection to quantify kinetics .

Q. What strategies resolve contradictions between quantitative indices and visual assessment in <sup>123</sup>I-FP-CIT SPECT interpretation?

Methodological Answer:

  • Hybrid Analysis: Combine semiquantitative SBR/CPR thresholds with visual scoring (e.g., 5-point Likert scales) to reduce interobserver variability .

  • Case Examples:

    ScenarioSBRVisual ScoreResolution Strategy
    Borderline SBR (1.4–1.6)1.5UncertainPrioritize CPR or repeat imaging
    High SBR with atypical uptake>2.0AbnormalExclude artifacts (e.g., motion)
  • Machine Learning: Train CNNs on combined visual and quantitative data to improve diagnostic consensus .

Properties

IUPAC Name

8-[4-(4-fluorophenyl)-4-oxobutyl]-3-(3-fluoropropyl)-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H31F2N3O2/c27-15-5-17-30-20-31(23-6-2-1-3-7-23)26(25(30)33)13-18-29(19-14-26)16-4-8-24(32)21-9-11-22(28)12-10-21/h1-3,6-7,9-12H,4-5,8,13-20H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTBJFYRPVFYXKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12C(=O)N(CN2C3=CC=CC=C3)CCCF)CCCC(=O)C4=CC=C(C=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H31F2N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40147524
Record name N-(3-Fluoropropyl)spiroperidol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40147524
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

455.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

106114-44-7
Record name N-(3-Fluoropropyl)spiroperidol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0106114447
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(3-Fluoropropyl)spiroperidol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40147524
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Unii-O4V6XA23KP
Unii-O4V6XA23KP
N-(3-Fluoropropyl)spiroperidol
Unii-O4V6XA23KP
Unii-O4V6XA23KP
N-(3-Fluoropropyl)spiroperidol
Unii-O4V6XA23KP
Unii-O4V6XA23KP
N-(3-Fluoropropyl)spiroperidol
Unii-O4V6XA23KP
Unii-O4V6XA23KP
N-(3-Fluoropropyl)spiroperidol
Unii-O4V6XA23KP
N-(3-Fluoropropyl)spiroperidol
Unii-O4V6XA23KP
Unii-O4V6XA23KP
N-(3-Fluoropropyl)spiroperidol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.